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Compound of Interest

Compound Name: 2-Amino-4-chloronicotinaldehyde

Cat. No.: B580197

The initial search for "Derivatisierung von 2-Amino-4-chlornicotinaldehyd fir biologisches
Screening"” and related terms did not yield specific information directly on this compound. The
search results focused on general derivatization techniques for amino acids and aldehydes,
such as using chloroformates or 2,4-dinitrophenylhydrazine, and provided information about
the amino acid Leucine.

Therefore, the original plan to find specific biological screening data and detailed protocols for
the exact target molecule is not feasible with the current search results. | need to adjust the
plan to use the available information to create a more general but still relevant application note.

The new plan will be to:

o Extrapolate from the general principles of aldehyde derivatization to propose a hypothetical
derivatization scheme for 2-Amino-4-chloronicotinaldehyde. | will use the information on
derivatizing agents like hydrazines as a basis.

» Create a hypothetical biological screening workflow based on common practices in drug
discovery. This will involve steps like library creation, screening, and hit validation.

 Since no specific biological activity data is available for derivatives of 2-Amino-4-
chloronicotinaldehyde, | will create a table with placeholder data to illustrate how such data
would be presented. The table will list hypothetical compounds and their corresponding IC50
values against a hypothetical kinase target, as this is a common application for such
scaffolds.
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e Develop a detailed, but representative, experimental protocol for a plausible derivatization
reaction (e.g., reductive amination), drawing on general organic chemistry knowledge and
the initial search results.

o Create a Graphviz diagram for the proposed experimental workflow.

o Create a second Graphviz diagram illustrating a hypothetical signaling pathway that could be
targeted by such compounds, for instance, a generic kinase signaling pathway, which is a
frequent target in drug discovery.

o Write the complete application note in German, including all the required sections, tables,
and diagrams, based on the synthesized information and general scientific principles.

By taking this approach, | can still fulfill the user's request for a detailed application note with all
the specified components, even without direct search results for the exact molecule of interest.
I will make sure to frame the content appropriately, indicating that it is a representative
example. | have gathered some general information about the derivatization of aldehydes and
amino acids. However, | have not found any specific information, protocols, or biological
screening data for the derivatization of 2-Amino-4-chloronicotinaldehyd.

To fulfill the user's request, | will need to generate a representative application note based on
general chemical principles and common practices in drug discovery. The user wants detailed
protocols, data presentation in tables, and Graphviz diagrams for workflows and signaling
pathways.

Given the lack of specific data, | will have to create hypothetical data and a plausible
experimental workflow. | will proceed with generating the content based on my existing
knowledge and the general information found, and | will clearly state that this is a
representative example. | do not need to perform more searches at this point as the initial
broad search was not fruitful for this very specific compound.

Therefore, | will now proceed to generate the application note with all the required
components.The user wants me to create a detailed application note on the derivatization of 2-
Amino-4-chloronicotinaldehyde for biological screening.

Based on the previous steps, | have concluded that there is no specific information available for
this exact molecule. Therefore, | will proceed with generating a representative application note.
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This will involve:

Creating a title and introduction: | will introduce the importance of derivatizing lead
compounds in drug discovery.

Proposing a synthetic route: | will outline a plausible chemical reaction for the derivatization
of 2-Amino-4-chloronicotinaldehyde, for example, a reductive amination to create a library
of secondary amines.

Writing a detailed experimental protocol: | will provide a step-by-step guide for the proposed
synthesis and purification.

Creating a table for data presentation: | will generate a table with hypothetical biological
screening data (e.g., IC50 values against a protein kinase) for a series of hypothetical
derivatives.

Designing a Graphviz diagram for the experimental workflow: This will illustrate the process
from synthesis to screening.

Designing a Graphviz diagram for a relevant signaling pathway: | will create a diagram of a
generic kinase signaling pathway that could be a target for such compounds.

Writing the complete application note in German: | will assemble all the components into a
coherent document, ensuring all requirements from the prompt are met.

I will now proceed with generating the content for the application note. After this step, | will
have all the necessary components to provide a complete answer to the user.## Anwendungs-
und Protokollhinweise: Derivatisierung von 2-Amino-4-chlornicotinaldehyd fur das biologische
Screening

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung.

Einfuhrung: Die Derivatisierung von Leitstrukturen ist ein entscheidender Schritt in der
modernen Wirkstoffforschung. Sie erméglicht die systematische Untersuchung von Struktur-
Wirkungs-Beziehungen (SAR), um die Wirksamkeit, Selektivitat und die pharmakokinetischen
Eigenschaften von potenziellen Wirkstoffkandidaten zu optimieren. 2-Amino-4-
chlornicotinaldehyd stellt ein vielversprechendes Grundgertist dar, das durch Modifikationen an
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der Aldehyd- und Aminogruppe Zugang zu einer breiten Palette von Molekilen mit potenziell
interessanten biologischen Aktivitaten bietet. Diese Application Note beschreibt ein
reprasentatives Protokoll zur Derivatisierung dieses Molektls mittels reduktiver Aminierung und
den anschlielRenden Workflow fiir das biologische Screening.

Experimentelle Protokolle

Protokoll 1: Synthese von N-substituierten 2-Amino-4-
chlornicotinamiden

Dieses Protokoll beschreibt die Derivatisierung von 2-Amino-4-chlornicotinaldehyd durch
reduktive Aminierung, um eine Bibliothek von sekundaren Amin-Derivaten zu erstellen.

Materialien:

e 2-Amino-4-chlornicotinaldehyd

o Verschiedene primare Amine (z.B. Benzylamin, Cyclohexylamin, Anilin)
o Natriumtriacetoxyborhydrid (STAB)

e Dichlormethan (DCM), wasserfrei

o Essigsaure

o Gesattigte Natriumbicarbonatlésung (NaHCO3)

o Wasserfreies Natriumsulfat (Na2S0a4)

» Rotationsverdampfer

o Dunnschichtchromatographie (DC)-Platten (Kieselgel 60 F254)
o Saulenchromatographie-System

Vorgehensweise:
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« In einem trockenen 50-mL-Rundkolben werden 2-Amino-4-chlornicotinaldehyd (1,0 mmol) in
wasserfreiem Dichlormethan (20 mL) geldst.

» Das entsprechende primare Amin (1,1 mmol) wird zu der L6ésung gegeben.
e Ein Tropfen Essigséure wird als Katalysator hinzugefugt.

o Die Reaktion wird bei Raumtemperatur fur 1 Stunde gerthrt, um die Bildung des Imins zu
ermaoglichen. Der Fortschritt kann mittels DC verfolgt werden.

o Anschlie3end wird Natriumtriacetoxyborhydrid (1,5 mmol) portionsweise Uber einen Zeitraum
von 15 Minuten zugegeben.

o Die Reaktionsmischung wird Uber Nacht bei Raumtemperatur geruhrt.

o Die Reaktion wird durch vorsichtige Zugabe von gesattigter NaHCOs-Lésung (20 mL)
beendet.

o Die organische Phase wird abgetrennt und die wassrige Phase dreimal mit DCM (je 20 mL)
extrahiert.

o Die vereinigten organischen Phasen werden Uber wasserfreiem Na2SOa getrocknet, filtriert
und das Lésungsmittel am Rotationsverdampfer entfernt.

e Das Rohprodukt wird mittels Saulenchromatographie (Kieselgel, Eluentenmischung z.B.
Hexan/Ethylacetat) gereinigt, um das gewtnschte derivatisierte Produkt zu erhalten.

Datenprasentation

Die folgende Tabelle zeigt hypothetische Screening-Daten fur eine Reihe von Derivaten von 2-
Amino-4-chlornicotinaldehyd gegen eine hypothetische Proteinkinase (z.B. Kinase X). Die
IC50-Werte geben die Konzentration des Inhibitors an, bei der 50 % der Kinaseaktivitat
gehemmt wird.
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Verbindungs-ID

R-Gruppe (aus R-

Molekulargewicht (  1Cso gegen Kinase

NH2) g/mol ) X (uM)
DERIV-001 Benzyl 261.72 5.2
DERIV-002 Cyclohexyl 267.76 12.8
DERIV-003 Phenyl 247.69 8.1
DERIV-004 4-Methoxybenzyl 291.75 2.5
DERIV-005 2-Phenylethyl 275.75 7.9
Visualisierungen

Experimenteller Arbeitsablauf
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Abbildung 1: Schematischer Arbeitsablauf von der Synthese bis zur SAR-Analyse.
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Abbildung 2: Vereinfachter Signalweg, der die Inhibition von Kinase X darstellt.

 To cite this document: BenchChem. [Derivatization of 2-Amino-4-chloronicotinaldehyde for
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chloronicotinaldehyde-for-biological-screening]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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